Guanosine 5'-diphosphoric acid dilithium salt

Description

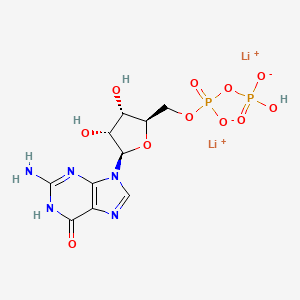

Guanosine 5'-diphosphoric acid dilithium salt (CAS 95648-84-3) is a nucleotide derivative with the molecular formula C₁₀H₁₃Li₂N₅O₁₁P₂ . It consists of a guanosine moiety linked to two phosphate groups at the 5'-position, stabilized by dilithium counterions. This compound is a critical intermediate in cellular metabolism, serving as a precursor to guanosine 5'-triphosphate (GTP) and participating in energy transfer, enzyme regulation, and signaling pathways . Its dilithium salt form enhances stability compared to sodium or potassium salts, making it preferable for biochemical assays requiring long-term storage .

Properties

CAS No. |

95648-84-3 |

|---|---|

Molecular Formula |

C10H13Li2N5O11P2 |

Molecular Weight |

455.1 g/mol |

IUPAC Name |

dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

AYHHBIHQJFJWSB-LGVAUZIVSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-diphosphoric acid dilithium salt can be synthesized through the phosphorylation of guanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of guanosine 5’-diphosphoric acid dilithium salt involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in bioreactors, where they produce the compound through their metabolic pathways. The product is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphoric acid dilithium salt undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into guanosine 5’-triphosphate.

Reduction: It can be reduced to guanosine monophosphate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed.

Major Products

Oxidation: Guanosine 5’-triphosphate.

Reduction: Guanosine monophosphate.

Substitution: Various substituted guanosine derivatives.

Scientific Research Applications

Guanosine 5’-diphosphoric acid dilithium salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

Biology: The compound is involved in cell signaling pathways and is used to investigate cellular processes such as apoptosis and proliferation.

Medicine: It has potential therapeutic applications in treating neurological disorders and cancer due to its role in cellular signaling.

Mechanism of Action

Guanosine 5’-diphosphoric acid dilithium salt exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein-coupled receptors (GPCRs) and activates G-proteins by exchanging GDP for GTP. This activation triggers downstream signaling pathways that regulate various cellular functions, including gene expression, cell growth, and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between guanosine 5'-diphosphoric acid dilithium salt and structurally or functionally related compounds:

Table 1: Comparative Properties of Guanosine Derivatives

Key Comparisons

Phosphate Group Number and Stability

- The diphosphate (GDP) dilithium salt (CAS 95648-84-3) has two phosphate groups, while the triphosphate (GTP) dilithium salt (CAS 85737-04-8) contains three. The additional phosphate in GTP enhances its role in high-energy processes like signal transduction, but both dilithium salts exhibit superior stability compared to sodium salts due to stronger ion pairing .

- Sodium salts (e.g., GDP or GMP disodium salts) are less stable and prone to hydrolysis, limiting their use in long-term experiments .

Functional Modifications The thio-modified GDP analog (CAS 71783-24-9) replaces an oxygen atom in the phosphate group with sulfur, rendering it resistant to hydrolysis. This property makes it invaluable for studying G-protein-coupled receptor mechanisms . 2'-Deoxyguanosine derivatives (e.g., CAS 78101-74-3) lack a hydroxyl group at the 2'-position, making them suitable for DNA-related research rather than RNA systems .

Applications in Research

- GDP dilithium salt is widely used in enzymatic assays to study GTPase activity and nucleotide recycling .

- GTP dilithium salt (CAS 85737-04-8) is critical for reconstituting GTP-dependent processes, such as microtubule assembly or Ras protein activation .

- GMP disodium salt (CAS 5550-12-9) is primarily utilized in the food industry as a flavor enhancer, demonstrating the commercial divergence of nucleotide analogs .

Research Findings and Practical Considerations

- Stability: Lithium salts of guanosine phosphates exhibit enhanced thermal and hydrolytic stability compared to sodium salts. For example, GTP dilithium salt retains >97% purity when stored at -20°C, whereas sodium salts degrade rapidly under similar conditions .

- Solubility : All lithium and sodium salts are water-soluble, but lithium salts may form precipitates in high-ionic-strength buffers, requiring optimization in experimental setups .

- Biological Activity : Thio-modified GDP analogs (e.g., CAS 71783-24-9) inhibit GTPase activity irreversibly, providing insights into signal transduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.